Phenyl 4-((4-chlorophenyl)thio)-1-hydroxy-2-naphthoate
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Overview
Description
Phenyl 4-((4-chlorophenyl)thio)-1-hydroxy-2-naphthoate is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4-((4-chlorophenyl)thio)-1-hydroxy-2-naphthoate typically involves the reaction of 4-chlorothiophenol with 1-hydroxy-2-naphthoic acid in the presence of a suitable coupling agent. Commonly used coupling agents include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-((4-chlorophenyl)thio)-1-hydroxy-2-naphthoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the aromatic rings, using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of reduced aromatic rings.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Phenyl 4-((4-chlorophenyl)thio)-1-hydroxy-2-naphthoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Phenyl 4-((4-chlorophenyl)thio)-1-hydroxy-2-naphthoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Phenyl thiocyanate: Contains a thiocyanate group instead of the thioether group.
4-Chlorophenyl isothiocyanate: Similar structure but with an isothiocyanate group.
1-Hydroxy-2-naphthoic acid: Lacks the phenyl and thioether groups
Uniqueness
Phenyl 4-((4-chlorophenyl)thio)-1-hydroxy-2-naphthoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
CAS No. |
27052-27-3 |
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Molecular Formula |
C23H15ClO3S |
Molecular Weight |
406.9 g/mol |
IUPAC Name |
phenyl 4-(4-chlorophenyl)sulfanyl-1-hydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C23H15ClO3S/c24-15-10-12-17(13-11-15)28-21-14-20(22(25)19-9-5-4-8-18(19)21)23(26)27-16-6-2-1-3-7-16/h1-14,25H |
InChI Key |
WHUYXGYBBDXGJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=C(C3=CC=CC=C3C(=C2)SC4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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